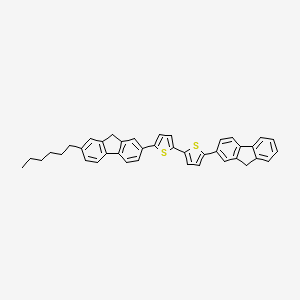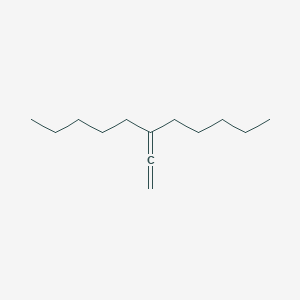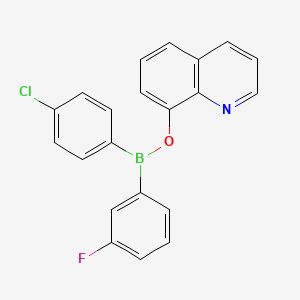![molecular formula C18H18O2 B14178925 {3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone CAS No. 854055-50-8](/img/structure/B14178925.png)
{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both ethenyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and optoelectronic devices.
作用機序
The mechanism of action of {3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- {4-[(Propan-2-yl)oxy]phenyl}(phenyl)methanone
- {3-Ethenyl-4-[(propan-2-yl)oxy]aniline
- {4-[(Propan-2-yn-1-yloxy)phenyl}(phenyl)methanone
Uniqueness
{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in optoelectronics and as a biochemical probe .
特性
CAS番号 |
854055-50-8 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
(3-ethenyl-4-propan-2-yloxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-4-14-12-16(10-11-17(14)20-13(2)3)18(19)15-8-6-5-7-9-15/h4-13H,1H2,2-3H3 |
InChIキー |
JLBHTHFKEIJEJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14178859.png)
![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)
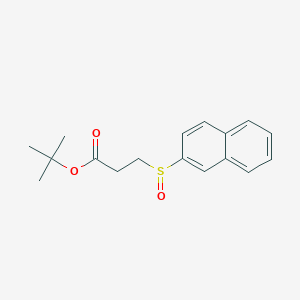
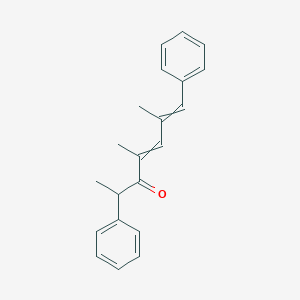
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
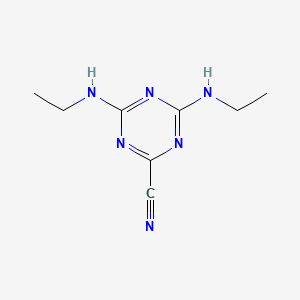
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)

